3(2H)-Pyridazinone, 4-methoxy-2-methyl-5-morpholino-
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Description
3(2H)-Pyridazinone, 4-methoxy-2-methyl-5-morpholino- is a useful research compound. Its molecular formula is C10H15N3O3 and its molecular weight is 225.24 g/mol. The purity is usually 95%.
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Biological Activity
3(2H)-Pyridazinone, 4-methoxy-2-methyl-5-morpholino- (CAS Number: 39030-44-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, focusing on its analgesic, anti-inflammatory, and anticancer activities, supported by recent research findings and case studies.
- Molecular Formula : C10H15N3O3
- Molecular Weight : 225.244 g/mol
- Density : 1.31 g/cm³
- Boiling Point : 353.8 °C
- Flash Point : 167.7 °C
Analgesic and Anti-inflammatory Effects
Research has shown that derivatives of pyridazinones exhibit notable analgesic and anti-inflammatory properties. For instance, a study highlighted the analgesic activity of various 3(2H)-pyridazinone derivatives, including emorfazone (4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone), which is marketed for its pain-relieving effects .
A comparative analysis demonstrated that certain derivatives were more effective than traditional analgesics like acetaminophen in animal models. Specifically, compounds such as 6-(4-methoxyphenyl)-3(2H)-pyridazinones showed significant analgesic activity in p-benzoquinone-induced writhing tests .
Anticancer Activity
The anticancer potential of 3(2H)-pyridazinones has been extensively investigated. A study reported that several synthesized derivatives exhibited cytotoxic effects against various cancer cell lines, including HCT116 (colon cancer) and HeLa (cervical cancer) cells. The compounds demonstrated a selective index indicating their potential as chemotherapeutic agents .
Table 1 summarizes the cytotoxicity of selected pyridazinone derivatives against different cancer cell lines:
Compound Name | Cell Line | GI50 (µM) | Activity Level |
---|---|---|---|
Compound A | HCT116 | <2 | High |
Compound B | HeLa | <5 | Moderate |
Compound C | A375 (Skin Cancer) | <10 | Moderate |
Compound D | NCI-H522 | <3 | High |
The biological activity of 3(2H)-pyridazinones can be attributed to their ability to interact with various biological targets. For instance:
- Inhibition of PDE Enzymes : Certain derivatives have been identified as selective inhibitors of phosphodiesterase (PDE) enzymes, which play a crucial role in regulating cellular signaling pathways related to inflammation and cancer progression .
- Cell Cycle Arrest : Some studies indicate that pyridazinone compounds induce cell cycle arrest in cancer cells, leading to apoptosis through the activation of intrinsic pathways .
Case Studies
- Emorfazone : A notable case is emorfazone, which has been shown to alleviate pain in clinical settings effectively. Its mechanism involves modulating inflammatory pathways and reducing nociceptive signaling .
- Cytotoxicity Studies : In vitro studies on various pyridazinone derivatives revealed promising results against human cancer cell lines, suggesting a potential role in cancer therapy. The effectiveness varied based on structural modifications on the pyridazinone ring .
Properties
CAS No. |
39030-44-9 |
---|---|
Molecular Formula |
C10H15N3O3 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
4-methoxy-2-methyl-5-morpholin-4-ylpyridazin-3-one |
InChI |
InChI=1S/C10H15N3O3/c1-12-10(14)9(15-2)8(7-11-12)13-3-5-16-6-4-13/h7H,3-6H2,1-2H3 |
InChI Key |
RJJQUBQGNUFECU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)N2CCOCC2)OC |
Origin of Product |
United States |
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